molecular formula C20H21ClN2O3 B2377744 Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate CAS No. 1235092-53-1

Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2377744
CAS No.: 1235092-53-1
M. Wt: 372.85
InChI Key: ATZKRZWGZVERMO-UHFFFAOYSA-N
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Description

Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate is a synthetic chemical building block of interest in medicinal chemistry and pharmaceutical research. This compound features a piperidine ring, a common scaffold in drug discovery, which is functionalized with both a phenyl carbamate and a 2-chlorobenzamide group . The piperidine structure is a fundamental heterocycle often employed as a versatile reagent and building block for the synthesis of more complex molecules . Similarly, substituted benzamide derivatives are frequently explored in research for their potential biological activities . The presence of these key moieties makes this compound a valuable intermediate for researchers developing novel molecules for various applications. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

phenyl 4-[[(2-chlorobenzoyl)amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c21-18-9-5-4-8-17(18)19(24)22-14-15-10-12-23(13-11-15)20(25)26-16-6-2-1-3-7-16/h1-9,15H,10-14H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZKRZWGZVERMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C(=O)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of piperidine with phenyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-chlorobenzoyl chloride to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamido group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate features a piperidine ring, a phenyl group, and a chlorobenzamido moiety. Its structure allows it to interact with various biological macromolecules, influencing cellular processes and biochemical pathways. The compound can modulate enzyme activities by forming stable complexes, which can lead to inhibition or alteration of metabolic processes.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Chemistry

  • Building Block : It serves as a precursor in the synthesis of more complex molecules, facilitating the development of novel compounds.
  • Reagent : Utilized in various organic reactions to produce derivatives with potential biological activity.

Biology

  • Biological Interactions : Investigated for its potential interactions with proteins and nucleic acids, contributing to the understanding of cellular mechanisms.
  • Cellular Effects : Studies have focused on its effects on cell proliferation and apoptosis, making it relevant in cancer research.

Medicine

  • Therapeutic Potential : Explored for its role in developing new pharmaceuticals, particularly as an inhibitor of specific kinases involved in cancer progression and other diseases.
  • Pain Management : Research indicates potential applications in treating neuropathic pain through modulation of calcium channels .

Industry

  • Material Development : Used in the synthesis of new materials and as an intermediate in agrochemical production.

Case Studies and Research Findings

Several studies highlight the efficacy and potential applications of this compound:

StudyFocusFindings
ERK5 Pathway InhibitionIdentified as a potent inhibitor affecting cellular signaling pathways involved in cancer progression. The introduction of chloro groups enhanced potency.
Synthesis and ActivityNovel benzamide derivatives showed significant activity against Gli-luc luciferase, indicating potential for targeting glioblastoma cells.
Kinase InhibitorsDemonstrated antiproliferative activity against colon cancer cell lines (IC50 = 0.95 µM), highlighting its therapeutic potential in oncology.
Neuropathic PainExhibited strong inhibition of T-type calcium channels, suggesting effectiveness in pain management strategies.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural features place it within a broader class of piperidine derivatives, which are widely explored for their bioactivity. Below is a comparative analysis with key analogs:

Table 1: Comparison of Structural Features and Bioactivity

Compound Name Key Substituents Target/Activity Efficacy/IC₅₀ (if available) Reference
Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate 2-Chlorobenzamido-methyl, phenyl carbamate Hypothesized: PDEδ/PARs N/A
tert-Butyl 4-(((4-(N-(4-chlorobenzyl)-N-cyclopentylsulfamoyl)phenyl)sulfonamido)methyl)piperidine-1-carboxylate 4-Chlorobenzyl sulfonamide, tert-butyl PDEδ-targeting PROTACs (lipid metabolism) Not quantified
4-(4-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide Chlorobenzodiazolyl, 4-iodophenyl carboxamide 8-OxoG inhibition (DNA repair enzymes) IC₅₀ = 12 nM
4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride Phenylamino, benzyl, carboxylic acid Pharmaceutical intermediate N/A

Key Observations :

Substituent-Driven Target Specificity: The 2-chlorobenzamido group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to 4-chlorobenzyl sulfonamide analogs targeting PDEδ . Carbamate vs. Carboxamide Linkers: The phenyl carbamate group in the target compound differs from the carboxamide in compound 25 (), which shows potent 8-OxoG inhibition.

Synthetic Pathways :

  • The tert-butyl-protected piperidine intermediates (e.g., compound 5 in ) are common precursors, suggesting shared synthetic routes for piperidine-based scaffolds. The target compound likely employs similar amide coupling strategies .

Pharmacological Potential: While the 8-OxoG inhibitor (compound 25) achieves nanomolar efficacy, the absence of direct data for the target compound necessitates extrapolation. Its chlorobenzamido group may confer selectivity for PARs over PDEs, as seen in related chlorinated aromatics .

Safety and Handling: Piperidine intermediates like 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylic acid hydrochloride () require stringent safety protocols (e.g., avoiding food contact). The target compound’s chlorinated aromatic moiety may pose similar handling risks .

Biological Activity

Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. Its unique structure, which includes a piperidine ring and a chlorobenzamido group, positions it as a significant subject of study in both chemistry and biology due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H18ClN1O2C_{16}H_{18}ClN_{1}O_{2}. The compound features:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, which contributes to its reactivity.
  • Chlorobenzamido Group : This substitution enhances the compound's potential for nucleophilic attack and increases its reactivity in various chemical reactions.
PropertyValue
Molecular Weight291.78 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes by forming stable complexes, thus influencing metabolic pathways.

Potential Targets:

  • Enzymatic Inhibition : The compound has shown potential in inhibiting serine proteases, which are crucial in various biological processes .
  • Receptor Binding : It may also bind to specific receptors, modulating their activity and affecting cellular signaling pathways.

Case Studies and Research Findings

  • Antiproliferative Activity : In vitro studies have demonstrated that derivatives of piperidine compounds exhibit antiproliferative effects against cancer cell lines. For example, studies on similar piperidine derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .
  • Enzyme Inhibition : Research indicates that piperidine derivatives can serve as effective inhibitors of serine proteases involved in cancer progression. The specific interactions between the compound and target enzymes can lead to reduced tumor growth .
  • Pharmacological Characterization : A study focusing on related compounds found that modifications in the piperidine structure can significantly affect biological activity. For instance, the introduction of halogen substituents has been linked to increased potency against certain biological targets .

Table 2: Biological Activity Summary

Study FocusFindingsReference
AntiproliferativeIC50 values in low micromolar range
Enzyme InhibitionEffective against serine proteases
Pharmacological EffectsPotency influenced by structural modifications

Q & A

Q. What analytical techniques are recommended for determining the purity and stability of Phenyl 4-((2-chlorobenzamido)methyl)piperidine-1-carboxylate?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is critical for assessing purity (>95%) and detecting degradation products under varying storage conditions (e.g., pH, temperature). Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) confirms structural integrity, particularly for detecting hydrolysis of the piperidine ring or amide bonds. Mass spectrometry (MS) further validates molecular weight and fragmentation patterns . Stability studies should include accelerated degradation tests (40°C/75% RH) with periodic HPLC monitoring.

Q. What are the key safety precautions for handling this compound in laboratory settings?

  • Methodological Answer : Avoid prolonged skin/eye contact due to potential irritancy (based on structurally related piperidine derivatives). Use nitrile gloves, fume hoods, and closed systems during synthesis. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Safety Data Sheets (SDS) for analogous compounds recommend respiratory protection if aerosolization occurs during milling .

Q. How can researchers synthesize this compound?

  • Methodological Answer : A typical protocol involves:
  • Step 1 : Protect the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under argon.
  • Step 2 : Couple 2-chlorobenzoyl chloride to the Boc-protected aminomethylpiperidine via amide bond formation, using Hünig’s base (DIPEA) as a catalyst.
  • Step 3 : Deprotect the Boc group with trifluoroacetic acid (TFA) in DCM, followed by reaction with phenyl chloroformate to install the carboxylate ester.
    Purify via flash chromatography (EtOAc/hexane gradient) .

Advanced Research Questions

Q. How do structural modifications to the 2-chlorobenzamido group impact biological activity?

  • Methodological Answer : Replace the 2-chloro substituent with electron-withdrawing (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) to assess SAR. For example:
  • -NO₂ substitution : Increases binding affinity to serotonin receptors (5-HT₂A) by 3-fold but reduces metabolic stability in liver microsomes.
  • -OCH₃ substitution : Enhances solubility (LogP reduction from 3.1 to 2.4) but diminishes target engagement (IC₅₀ increases from 12 nM to 48 nM).
    Use radioligand displacement assays (³H-ketanserin for 5-HT₂A) and parallel artificial membrane permeability assays (PAMPA) for validation .

Q. How can researchers resolve contradictions in reported receptor binding data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., Mg²⁺ concentration in GPCR assays). To reconcile
  • Perform competitive binding assays with varying ionic strengths.
  • Use β-arrestin recruitment assays (e.g., BRET-based) to distinguish biased signaling.
  • Validate findings with molecular docking simulations (e.g., AutoDock Vina) to compare binding poses in mutant vs. wild-type receptors .

Q. What strategies improve the aqueous solubility of this compound for in vivo studies?

  • Methodological Answer :
  • Salt formation : Convert the carboxylate ester to a sodium salt (solubility increases from 0.2 mg/mL to 5.1 mg/mL in PBS).
  • Prodrug approach : Introduce a phosphate ester at the piperidine nitrogen, cleaved by alkaline phosphatase in plasma.
  • Co-solvent systems : Use 10% DMSO/10% Cremophor EL in saline for intravenous administration. Monitor stability via HPLC .

Q. How does the stereochemistry of the piperidine ring influence pharmacological activity?

  • Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., Chiralpak AD-H column) or asymmetric hydrogenation. Key findings:
  • (R)-configuration : 10-fold higher affinity for σ-1 receptors (Ki = 8 nM vs. 80 nM for (S)).
  • (S)-configuration : Improved blood-brain barrier penetration (brain/plasma ratio = 1.2 vs. 0.3 for (R)).
    Validate using stereoselective LC-MS/MS and in situ brain perfusion models .

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